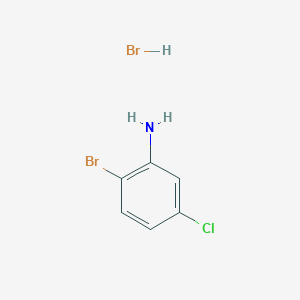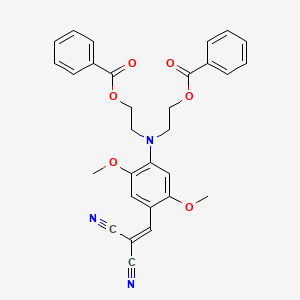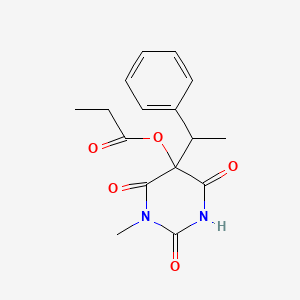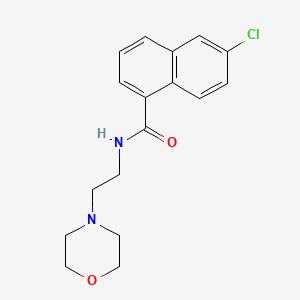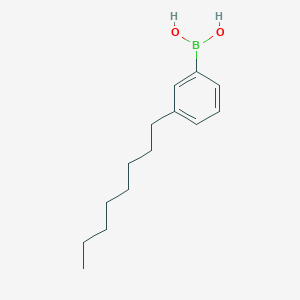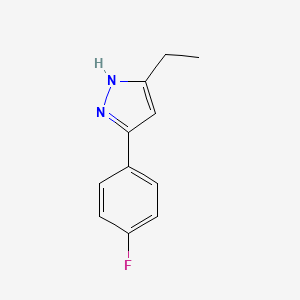![molecular formula C11H20N2O B13968083 1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a compound belonging to the class of diazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the ethanone moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline production .
Analyse Chemischer Reaktionen
1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s characteristics.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has shown promise as an inhibitor of receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets, such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby exerting anti-inflammatory effects. This inhibition is achieved through binding to the active site of the kinase, preventing its phosphorylation and subsequent signaling events .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone can be compared with other diazaspiro compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but contains an additional nitrogen atom, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against RIPK1, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C11H20N2O |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C11H20N2O/c1-10(14)13-7-4-11(5-8-13)3-6-12(2)9-11/h3-9H2,1-2H3 |
InChI-Schlüssel |
FBIVRYHRUPLLJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2(CCN(C2)C)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


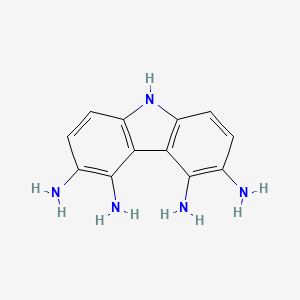

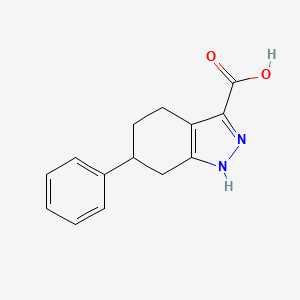
![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
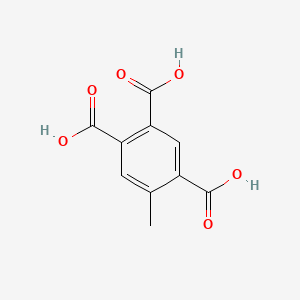


![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
